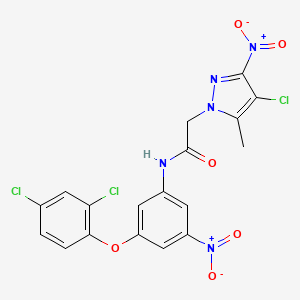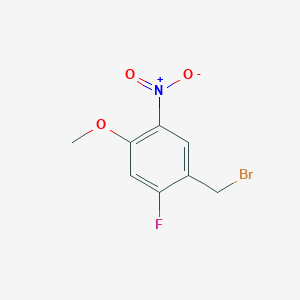
2-Fluoro-4-methoxy-5-nitrobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-5-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluoro, methoxy, and nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide typically involves multiple steps:
Methoxylation: The addition of the methoxy group.
Bromination: The final step involves the bromination of the benzyl position using reagents like N-bromosuccinimide (NBS) under radical conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methoxy-5-nitrobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the methoxy group can be dealkylated
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Reduction: The primary product is the corresponding amine.
Oxidation: Products include carboxylic acids or aldehydes, depending on the conditions
Applications De Recherche Scientifique
2-Fluoro-4-methoxy-5-nitrobenzyl bromide has several applications in scientific research:
Organic Synthesis: Used as a building block for more complex molecules.
Biological Studies: Potentially used to modify proteins or other biomolecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to various substitution products. The nitro group can participate in redox reactions, and the methoxy group can be dealkylated under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-nitrobenzyl bromide: Similar structure but lacks the fluoro group.
2-Hydroxy-5-nitrobenzyl bromide: Contains a hydroxy group instead of a methoxy group.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains two methoxy groups and a nitro group.
Uniqueness
2-Fluoro-4-methoxy-5-nitrobenzyl bromide is unique due to the presence of the fluoro group, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C8H7BrFNO3 |
|---|---|
Poids moléculaire |
264.05 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-fluoro-4-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3 |
Clé InChI |
HFAPMAGKJOBUMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)F)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




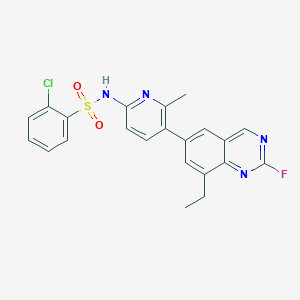
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
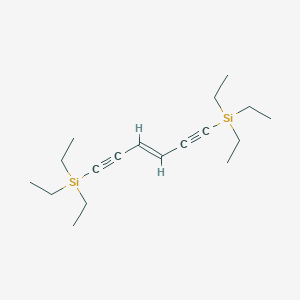
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
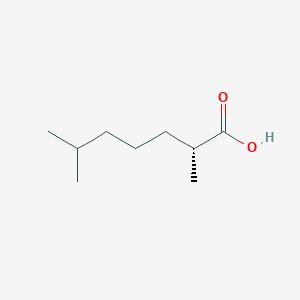

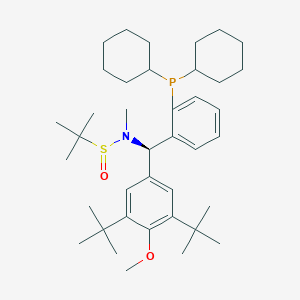
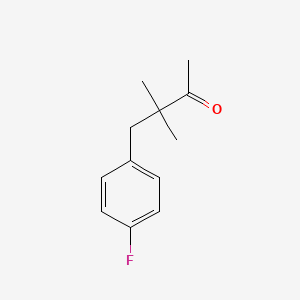
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
